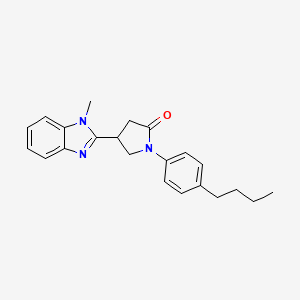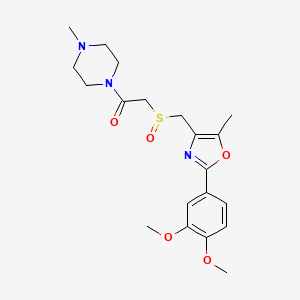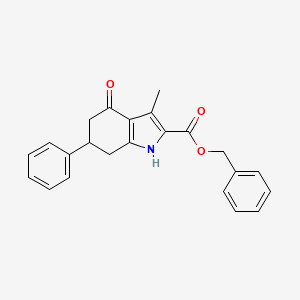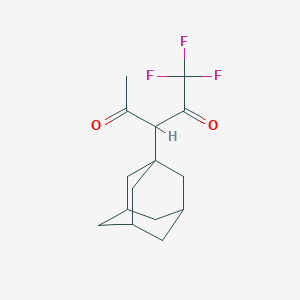![molecular formula C17H13FN4O2 B11431794 1-(4-fluorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11431794.png)
1-(4-fluorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-FLUOROPHENYL)METHYL]-5-PHENYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a pyrrolo[3,4-d][1,2,3]triazole core, which is a fused ring system combining a pyrrole and a triazole ring, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 1-[(4-FLUOROPHENYL)METHYL]-5-PHENYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE typically involves multi-step reactions starting from readily available starting materialsCommon reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the cyclization and substitution processes .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the triazole ring.
Cyclization: The formation of the triazole ring itself is a cyclization reaction, which is a key step in its synthesis
Scientific Research Applications
1-[(4-FLUOROPHENYL)METHYL]-5-PHENYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a neuroprotective and anti-neuroinflammatory agent.
Biological Research: The compound is used to study the inhibition of endoplasmic reticulum stress and apoptosis in neuronal cells, making it a candidate for treating neurodegenerative diseases.
Industrial Applications: Its unique structure and reactivity make it useful in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-FLUOROPHENYL)METHYL]-5-PHENYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE involves the inhibition of key molecular pathways involved in inflammation and cell death. It targets the NF-kB inflammatory pathway and reduces the expression of apoptosis markers such as cleaved caspase-3. Additionally, it inhibits the production of nitric oxide and tumor necrosis factor-α, which are critical mediators of inflammation .
Comparison with Similar Compounds
Similar compounds to 1-[(4-FLUOROPHENYL)METHYL]-5-PHENYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE include other triazole derivatives such as:
1,2,3-Triazoles: Known for their applications in medicinal chemistry and green chemistry.
Pyrazolo[3,4-d]pyrimidines: These compounds also exhibit significant biological activities and are studied for their potential as CDK2 inhibitors.
Indole Derivatives: These compounds have diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
The uniqueness of 1-[(4-FLUOROPHENYL)METHYL]-5-PHENYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE lies in its specific structure, which combines a pyrrole and a triazole ring, and its ability to inhibit multiple inflammatory pathways, making it a promising candidate for further research in medicinal chemistry.
Properties
Molecular Formula |
C17H13FN4O2 |
|---|---|
Molecular Weight |
324.31 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
InChI |
InChI=1S/C17H13FN4O2/c18-12-8-6-11(7-9-12)10-21-15-14(19-20-21)16(23)22(17(15)24)13-4-2-1-3-5-13/h1-9,14-15H,10H2 |
InChI Key |
HHHFRPXNRGDFQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11431713.png)
![8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B11431717.png)


![2-(4-methoxyphenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11431726.png)

![(2E)-6-(4-methylbenzyl)-2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11431740.png)
![3-benzyl-8-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11431746.png)



![N-(furan-2-ylmethyl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11431769.png)
![4-[(3,5-Dimethylphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B11431774.png)
![7-[4-(Methylthio)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11431781.png)
